molecular formula C22H19NO4 B3453750 2'-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid

2'-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid

Cat. No.: B3453750
M. Wt: 361.4 g/mol
InChI Key: HAHPLKLXJZZOOZ-UHFFFAOYSA-N
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Description

2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is a complex organic compound . It is likely to be a derivative of biphenylcarboxylic acid, which is known to have a molecular formula of C13H10O2 .


Chemical Reactions Analysis

The compound may undergo reactions typical of carbonyl compounds and amines. For instance, it might participate in a Mannich reaction, which starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base .

Biochemical Analysis

Biochemical Properties

2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neuropeptide FF receptors, which are involved in pain modulation and opioid tolerance . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the metabolic pathways in cells, leading to changes in metabolite levels and metabolic flux . Additionally, it can alter gene expression patterns, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, the compound may bind to the active sites of enzymes, inhibiting their activity and thereby altering metabolic processes . Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in sustained alterations in cellular functions, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that increasing the dosage of the compound can result in dose-dependent inhibition of specific cellular processes, such as tiller production in plants . Additionally, high doses may cause toxicity, leading to cell death and other adverse effects.

Metabolic Pathways

2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to affect the biosynthesis of amino acids, leading to changes in the levels of key metabolites . These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression.

Properties

IUPAC Name

2-[2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-2-27-16-13-11-15(12-14-16)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(25)26/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHPLKLXJZZOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.